An In-depth Technical Guide to Z-D-Asp(OtBu)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Z-D-Asp(OtBu)-OH for Researchers and Drug Development Professionals
Introduction: Z-D-Asp(OtBu)-OH, with the IUPAC name (2R)-2-(benzyloxycarbonylamino)-4-tert-butoxy-4-oxobutanoic acid, is a pivotal building block in modern peptide synthesis and drug discovery. This whitepaper provides a comprehensive technical overview of its chemical properties, applications, and detailed experimental protocols relevant to its use. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
Z-D-Asp(OtBu)-OH is a protected derivative of the D-isomeric form of aspartic acid. The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal tert-butyl (OtBu) ester on the side chain offers strategic advantages in peptide synthesis by preventing unwanted side reactions.
| Property | Value | Source |
| CAS Number | 71449-08-6 | |
| Molecular Formula | C16H21NO6 | |
| Molecular Weight | 323.34 g/mol | |
| Appearance | White powder or crystals | |
| Melting Point | 56.5-57.1°C | |
| Boiling Point | 575.1°C at 760 mmHg | |
| Solubility | Soluble in organic solvents such as DMF and DCM. | |
| Storage Conditions | 2-8°C |
Applications in Peptide Synthesis
The primary application of Z-D-Asp(OtBu)-OH is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protecting groups, Z and OtBu, allow for selective deprotection, a critical feature in the synthesis of complex peptides. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved under acidic conditions. This compound is particularly valuable in the synthesis of bioactive peptides and pharmaceutical intermediates where the stereochemistry of the D-amino acid is crucial for biological activity or stability.
Experimental Protocols
Coupling of Z-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard procedure for coupling Z-D-Asp(OtBu)-OH to a resin-bound peptide with a free N-terminal amine using HBTU/HOBt activation.
Materials:
-
Z-D-Asp(OtBu)-OH
-
Rink Amide resin pre-loaded with the N-terminal deprotected peptide
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve Z-D-Asp(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and agitate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
Deprotection of Z and OtBu Groups
Z-Group Removal (Hydrogenolysis):
-
Dissolve the Z-protected peptide in methanol or a mixture of DMF/methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
OtBu-Group Removal (Acidolysis):
-
Treat the peptide with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Stir the mixture at room temperature for 2-4 hours.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.
Quantitative Data
The following table summarizes typical quantitative data associated with the use of Z-D-Asp(OtBu)-OH in SPPS.
| Parameter | Typical Value | Notes |
| Purity (by HPLC) | >98% | For the starting material. |
| Coupling Efficiency | >99% | As determined by Kaiser test or HPLC analysis of a cleaved aliquot. |
| Deprotection Yield (Z) | >95% | Yield after hydrogenolysis and purification. |
| Deprotection Yield (OtBu) | >90% | Yield after TFA cleavage and precipitation. |
Visualizations
The following diagrams illustrate key workflows and relationships involving Z-D-Asp(OtBu)-OH.
Caption: General workflow for the incorporation of Z-D-Asp(OtBu)-OH in SPPS.
Caption: Orthogonal deprotection scheme for Z-D-Asp(OtBu)-OH.
